molecular formula C12H12ClNO2S B8810926 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole CAS No. 55315-32-7

4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole

Cat. No. B8810926
M. Wt: 269.75 g/mol
InChI Key: ZSIIOHCIYAMPJW-UHFFFAOYSA-N
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Patent
US05643932

Procedure details

1.5 g of 1,3-dichloroacetone and 2.3 g of 3,4-dimethoxythiobenzamide were suspended in 100 ml of ethanol. The suspension was heated for 3 hours to complete the reaction. The solvent was removed by distillation. The residue was purified by silica gel column chromatography to obtain 1.86 g of 2-(3,4-dimethoxyphenyl)-4-chloromethylthiazole as a colorless viscous oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=O.[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[O:18][CH3:19])[C:12]([NH2:14])=[S:13]>C(O)C>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([C:12]2[S:13][CH:5]=[C:3]([CH2:2][Cl:1])[N:14]=2)[CH:15]=[CH:16][C:17]=1[O:18][CH3:19]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClCC(=O)CCl
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
COC=1C=C(C(=S)N)C=CC1OC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=1SC=C(N1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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